molecular formula C20H18BrNO3 B4631502 2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one

2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one

Cat. No. B4631502
M. Wt: 400.3 g/mol
InChI Key: MVAYLFDSJKFABV-UHFFFAOYSA-N
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Description

"2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one" belongs to the class of oxazinones, a group of heterocyclic organic compounds. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of oxazinones, such as "2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one", typically involves the condensation of appropriate alcohols and amines. The process may include reactions such as alkylation, cyclization, and aromatic substitution (Baker, Condon, & Spanton, 1992).

Molecular Structure Analysis

The molecular structure of oxazinones is characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The structure analysis often involves single-crystal X-ray analysis to determine the precise arrangement of atoms and any intramolecular interactions (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactions and Properties

Oxazinones participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is influenced by the presence of electron-withdrawing or donating groups on the ring (Romashov et al., 2010).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity can be studied using methods like differential scanning calorimetry and solubility testing. These properties are crucial for understanding the material characteristics of oxazinones (Waisser et al., 2007).

Chemical Properties Analysis

Chemical properties include stability, reactivity towards various reagents, and the potential to form derivatives through functional group transformations. These properties are essential for determining the applicability of oxazinones in different chemical processes and synthesis routes (Fenton et al., 1989).

Scientific Research Applications

Synthesis and Structural Analysis

2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one and its derivatives are primarily involved in synthetic chemistry, often as intermediates in the formation of complex organic compounds. For example, the synthesis of 1,4-dihydro-3,1-benzoxazine-2-thiones, as demonstrated by Kobayashi et al. (2010), involves the reaction of 2-bromophenyl isothiocyanates with carbonyl compounds, highlighting the compound's role in facilitating diverse chemical reactions (Kobayashi et al., 2010).

Antimicrobial and Antitubercular Properties

Some derivatives of this compound exhibit significant biological activities. Patel et al. (2006) describe the synthesis of various quinazolinones starting from a similar bromobenzoxazine compound and report their antimicrobial properties (Patel et al., 2006). Waisser et al. (2007) also synthesized a series of halogenated benzoxazines, noting their activity against tuberculosis (Waisser et al., 2007).

Application in Organic Synthesis

The compound finds applications in the synthesis of various organic structures. Lygin and Meijere (2009) describe the use of o-bromophenyl isocyanide, a related compound, in the synthesis of substituted benzimidazoles, showcasing its versatility in organic synthesis (Lygin & Meijere, 2009). Additionally, Dąbrowski et al. (2007) discuss the preparation of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the compound's utility in creating complex molecular structures (Dąbrowski et al., 2007).

Catalysis and Complex Formation

In catalysis, Kimura and Uozumi (2008) describe the synthesis of palladium complexes using a process involving bromo-substituted phenyl compounds, indicating its use in the formation of catalysts (Kimura & Uozumi, 2008).

properties

IUPAC Name

2-(3-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO3/c1-2-3-11-24-17-9-7-14(8-10-17)18-13-19(23)25-20(22-18)15-5-4-6-16(21)12-15/h4-10,12-13H,2-3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAYLFDSJKFABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366968
Record name 2-(3-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one

CAS RN

6593-96-0
Record name 2-(3-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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